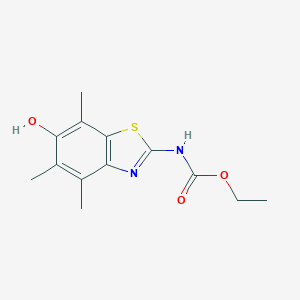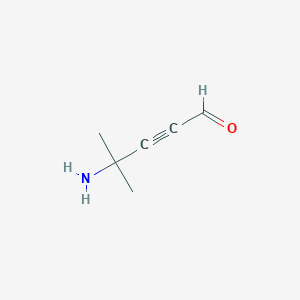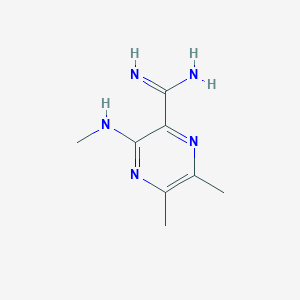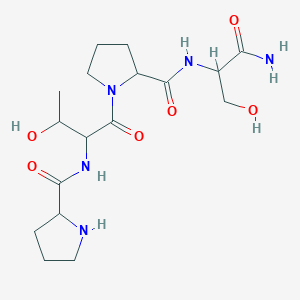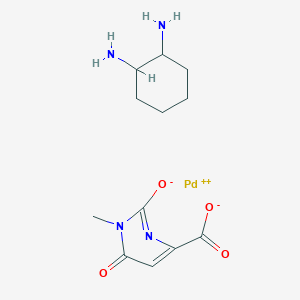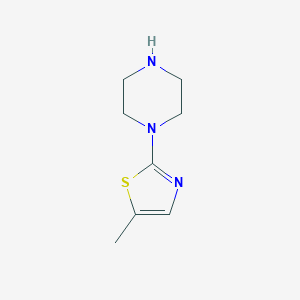![molecular formula C10H16O B053872 (1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 119479-36-6](/img/structure/B53872.png)
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic organic compound that belongs to the class of bicyclic monoterpenes. It is commonly known as myrcene and is found in various plants, including hops, bay leaves, and thyme. Myrcene is a colorless liquid with a pungent odor and is widely used in the fragrance and flavor industry. In recent years, myrcene has gained attention for its potential medicinal properties, including anti-inflammatory, analgesic, and sedative effects.
Wirkmechanismus
The mechanism of action of myrcene is not fully understood, but it is believed to act on the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and mood. Myrcene has been shown to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Biochemische Und Physiologische Effekte
Myrcene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative effects. Additionally, myrcene has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using myrcene in lab experiments is that it is relatively easy to obtain and is widely available. Additionally, myrcene has been shown to have a low toxicity profile, which makes it safe to use in lab experiments. One limitation of using myrcene in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on myrcene. One area of research could be the development of myrcene-based drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research could be conducted to better understand the mechanism of action of myrcene and its potential therapeutic applications. Finally, research could be conducted to explore the potential use of myrcene in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of myrcene can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. Steam distillation involves the use of steam to extract essential oils from plant material, while solvent extraction involves the use of solvents such as hexane or ethanol to extract myrcene from plant material. Chemical synthesis involves the use of chemical reactions to produce myrcene from other organic compounds.
Wissenschaftliche Forschungsanwendungen
Myrcene has been the subject of numerous scientific studies due to its potential medicinal properties. Studies have shown that myrcene has anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as arthritis and chronic pain. Additionally, myrcene has been shown to have sedative effects, which may make it useful in the treatment of anxiety and insomnia.
Eigenschaften
CAS-Nummer |
119479-36-6 |
|---|---|
Produktname |
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h6-7,9H,4-5H2,1-3H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
RMQQTCKREZJXAE-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)C1=C[C@H]2[C@](O2)(CC1)C |
SMILES |
CC(C)C1=CC2C(O2)(CC1)C |
Kanonische SMILES |
CC(C)C1=CC2C(O2)(CC1)C |
Synonyme |
7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



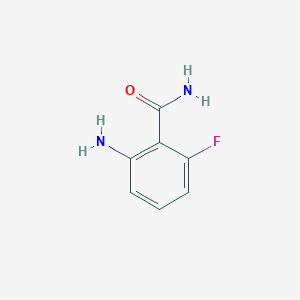
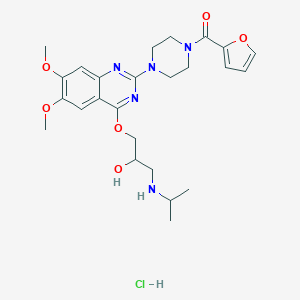

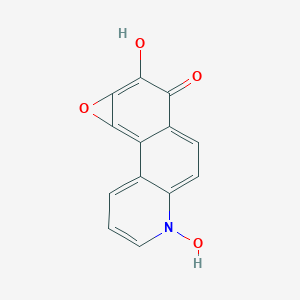
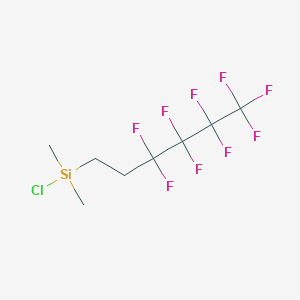
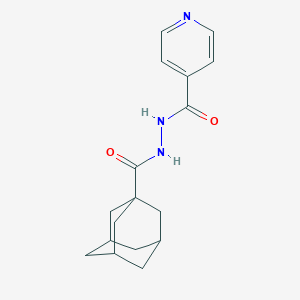
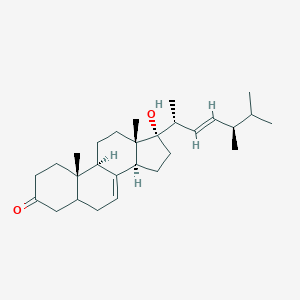
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
